3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide
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Overview
Description
Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- is a complex organic compound that features a benzimidazole ring fused with a tetrahydrofuran ring and a methoxy-substituted benzenepropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the methoxy-substituted benzenepropanamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various biological receptors, potentially inhibiting or modulating their activity. The tetrahydrofuran ring and methoxy-substituted benzenepropanamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanamide, 4-hydroxy-N-methoxy-N-methyl-
- Benzenepropanamide, 4-hydroxy-N- (2-phenylethyl)-
- Benzenepropanamide, N-methoxy-
Uniqueness
Benzenepropanamide, 4-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]- is unique due to its specific combination of structural features, including the benzimidazole and tetrahydrofuran rings, as well as the methoxy-substituted benzenepropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1224155-11-6 |
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Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-26-16-8-4-14(5-9-16)6-11-20(25)22-15-7-10-17-18(13-15)24-21(23-17)19-3-2-12-27-19/h4-5,7-10,13,19H,2-3,6,11-12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
VSEMFRHIILQDCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4 |
Origin of Product |
United States |
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